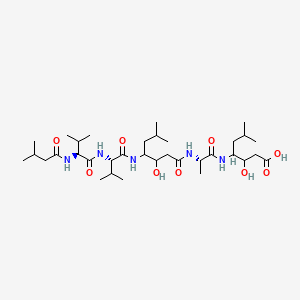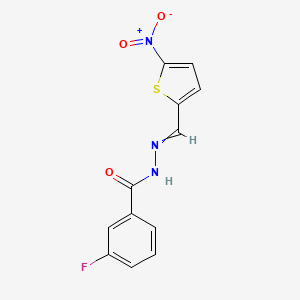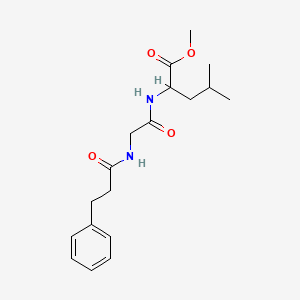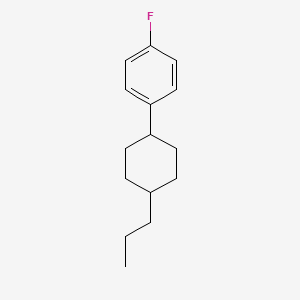
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is a fluorinated liquid-crystal monomer It is a synthetic organic compound with a unique structure that includes a fluorine atom and a propylcyclohexyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene typically involves the following steps:
Hydrogenation: A cyclohexenyl intermediate is hydrogenated in the presence of ethanol and palladium carbon catalyst at 50°C under hydrogen pressure of 0.3-0.5 MPa.
Refluxing: The resulting product is then refluxed with formic acid and toluene for 4 hours.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of liquid crystal displays and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(trans-4-propylcyclohexyl)benzene involves its interaction with molecular targets and pathways. The compound’s fluorine atom and propylcyclohexyl group contribute to its unique properties, allowing it to interact with specific receptors and enzymes. These interactions can lead to various biological effects, including changes in cell signaling and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
- 3,4-Difluoro-4’-(trans-4-propylcyclohexyl)biphenyl
- 2,3-Difluoro-4-[(trans-4-propylcyclohexyl)methoxy]anisole
Uniqueness
1-Fluoro-4-(trans-4-propylcyclohexyl)benzene is unique due to its specific combination of a fluorine atom and a propylcyclohexyl group attached to a benzene ring. This structure imparts distinct physical and chemical properties, making it valuable for specialized applications in liquid crystal technology and other advanced materials .
Properties
CAS No. |
76802-60-3 |
|---|---|
Molecular Formula |
C15H21F |
Molecular Weight |
220.32 g/mol |
IUPAC Name |
1-fluoro-4-(4-propylcyclohexyl)benzene |
InChI |
InChI=1S/C15H21F/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(16)11-9-14/h8-13H,2-7H2,1H3 |
InChI Key |
GXMLXDAPXSEBBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(CC1)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-12-[(12-bromododecyl)disulfanyl]dodecane](/img/structure/B12442760.png)
![4,6-dichloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12442767.png)
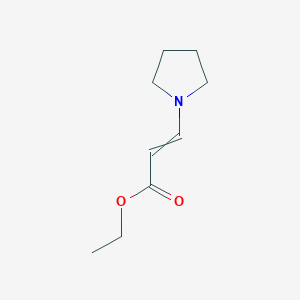
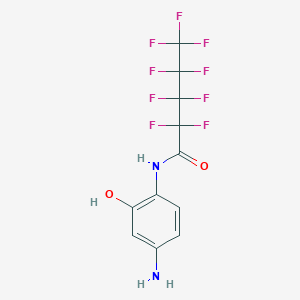

![3-(Phenylmethyl)-2-[2-(3-pyridinyl)ethenyl]-4-quinazolinone](/img/structure/B12442794.png)
![1-[2-Methyl-6-(propan-2-yl)phenyl]methanamine](/img/structure/B12442815.png)
